Bufrolin: A Technical Guide to its Discovery as a Potent GPR35 Agonist and its Biological Activity
Bufrolin: A Technical Guide to its Discovery as a Potent GPR35 Agonist and its Biological Activity
Introduction
Bufrolin, also known by its designation ICI 74917, is a synthetic compound recognized for its potent agonist activity at the G protein-coupled receptor 35 (GPR35).[1] Initially investigated for its antiallergic properties as a mast cell stabilizer, its primary significance in current research lies in its utility as a high-potency tool compound for studying the pharmacology and physiological roles of GPR35.[1][2] This technical guide provides a comprehensive overview of the discovery of Bufrolin's primary mechanism of action, its quantitative biological activity, and the experimental protocols used for its characterization.
Discovery as a GPR35 Agonist
The key discovery that brought Bufrolin to the forefront of GPR35 research was reported in a 2014 study by MacKenzie et al.[1] Prior to this, the study of GPR35 was hindered by the lack of high-potency agonists.[1] The researchers, noting that the moderately potent GPR35 agonists cromolyn disodium and nedocromil sodium were symmetric di-acids, hypothesized that other compounds with similar structural features might also act as agonists for this receptor.[1]
This led them to investigate Bufrolin (6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid), an antiallergic mast cell stabilizer.[1] Their research revealed that Bufrolin is a highly potent agonist of both human and rat GPR35, making it one of the most potent agonists reported at the time.[1] This discovery provided the scientific community with a valuable chemical tool to explore the function and signaling of GPR35.[1]
Chemical Structure
The chemical structure of Bufrolin is 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid.
Synthesis
While the 2014 study by MacKenzie et al. mentions that Bufrolin was "synthesized in house," specific details of the synthetic route were not provided in the search results.[1]
Quantitative Biological Activity
The potency of Bufrolin as a GPR35 agonist has been quantified through various in vitro assays. The following table summarizes the reported EC50 values for human and rat GPR35a.
| Assay | Species | EC50 (nM) | Reference |
| β-arrestin-2 interaction | Human GPR35a | 2.9 ± 0.7 | [1] |
| β-arrestin-2 interaction | Rat GPR35 | 9.9 ± 0.4 | [1] |
Experimental Protocols
The characterization of Bufrolin's activity as a GPR35 agonist involved several key experimental protocols as described by MacKenzie et al. (2014).[1]
GPR35–β-Arrestin-2 Interaction Assays
Two primary methods were utilized to assess the interaction between GPR35 and β-arrestin-2 upon agonist stimulation.
-
PathHunter β-arrestin-2 Recruitment Assay: This assay was performed using a CHO-K1 cell line stably expressing human GPR35 and β-arrestin-2. The principle of this assay is based on enzyme fragment complementation. Activation of GPR35 by an agonist leads to the recruitment of β-arrestin-2, bringing the two enzyme fragments into close proximity and generating a detectable signal.
-
Bioluminescence Resonance Energy Transfer (BRET)–based β-arrestin-2 Recruitment Assay: This assay was conducted in HEK293T cells transiently co-expressing forms of human GPR35a, human GPR35b, or rat GPR35 along with β-arrestin-2. In this system, one protein (e.g., GPR35) is fused to a bioluminescent donor (e.g., Renilla luciferase) and the other (e.g., β-arrestin-2) to a fluorescent acceptor (e.g., YFP). Upon agonist-induced interaction, energy is transferred from the donor to the acceptor, resulting in a quantifiable BRET signal.
Mechanism of Action and Signaling Pathway
Bufrolin exerts its effects by binding to and activating GPR35. GPR35 is a G protein-coupled receptor that can signal through various downstream pathways. Upon activation by an agonist like Bufrolin, GPR35 can couple to G proteins, leading to the modulation of intracellular signaling cascades. Additionally, agonist binding promotes the recruitment of β-arrestins, which not only mediate receptor desensitization and internalization but also act as signaling scaffolds to initiate G protein-independent signaling pathways, such as the ERK1/2 pathway.[3][4] The activation of GPR35 has been linked to both pro-inflammatory and anti-inflammatory responses depending on the cellular context.[3][4]
Caption: GPR35 Signaling Pathway Activated by Bufrolin.
References
- 1. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
